molecular formula C16H26N2O B13246936 (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol

Cat. No.: B13246936
M. Wt: 262.39 g/mol
InChI Key: LEPCVCSMXLFESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol" is a structurally complex molecule featuring a cyclopentane ring substituted with a methanol group and an ethylamine chain linked to a 4-(dimethylamino)phenyl moiety.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

[1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentyl]methanol

InChI

InChI=1S/C16H26N2O/c1-18(2)14-7-5-13(6-8-14)15(11-17)16(12-19)9-3-4-10-16/h5-8,15,19H,3-4,9-12,17H2,1-2H3

InChI Key

LEPCVCSMXLFESO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the reductive amination of a ketone precursor with an amine. The reaction conditions often require a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups and reactivity:

2.1 Functional Group Similarities
  • Dimethylamino Aromatic Motif: The 4-(dimethylamino)phenyl group is present in both the target compound and evidence-derived analogs like 2-[2-(dimethylamino)phenyl]-1,1-bis(trimethylsilyl)silene (Compound 2) . This group is known to enhance electron-donating properties and stabilize charge-transfer interactions in materials science applications.
  • Hydroxyl/Methanol Groups: The target compound’s methanol group contrasts with the trimethylsilanolate groups in evidence compounds (e.g., Compound 1), which undergo elimination reactions to form silenes .
2.2 Structural and Reactivity Differences
Feature Target Compound Evidence-Based Analogs (e.g., Compounds 2, 9, 10)
Core Structure Cyclopentane ring Silole or disilacyclobutane rings (silicon-containing cores)
Substituents Ethylamine chain, methanol Trimethylsilyl groups, silane/silene functionalities
Reactivity Likely amine-alcohol interactions Silene dimerization, cyclodimer formation (e.g., Compound 9)
Applications Hypothesized for medicinal chemistry Materials science (e.g., optoelectronics, sensors)
2.3 Key Research Findings from Evidence
  • Silene Dimerization : Compound 2 dimerizes in a head-to-tail mode, forming E/Z mixtures, while Compound 6 reacts with methyllithium to produce cyclodimers (Compound 9) and linear dimers (Compound 10) . These reactions highlight the role of silicon in stabilizing reactive intermediates, a feature absent in the target compound.
  • Electronic Effects: The 4-(dimethylamino)phenyl group in silole derivatives enhances conjugation, as seen in their crystallographic data . This suggests that the analogous group in the target compound may similarly influence electronic properties but in a carbon-based framework.

Critical Analysis of Limitations

  • Divergent Applications : Silicon-containing analogs are optimized for materials science, whereas the target compound’s structure implies biological relevance, necessitating separate pharmacological studies.

Biological Activity

The compound (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol, often referred to as a derivative of dimethylaminophenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol is characterized by a cyclopentyl group linked to an amino-phenethylamine moiety. This structure contributes to its interaction with various biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that this compound may exhibit multiple mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes:

  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for potential antidepressant effects .
  • Receptor Interactions : The compound may interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions. Its structural similarities to known psychoactive substances suggest potential efficacy in treating mood disorders .

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity Effect Reference
MAO InhibitionIncreased serotonin levels; potential antidepressant
Antitumor ActivityInduction of apoptosis in cancer cell lines
Neurotransmitter ModulationEnhanced dopamine and norepinephrine signaling

Case Studies

  • Antidepressant Effects : A study evaluated the compound's effects on animal models of depression. Results indicated significant reductions in depressive behaviors, attributed to increased serotonergic activity .
  • Antitumor Efficacy : In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved upregulation of apoptotic markers and downregulation of survival signals .
  • Pharmacokinetics : A pharmacokinetic study highlighted the compound's favorable absorption and distribution profiles in rodents, with minimal metabolic degradation observed across various species . This suggests a promising therapeutic window for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.